molecular formula C18H16BrN3O3 B13389274 3-[(S)-7-bromo-2-oxo-5-pyridin-2-yl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-propionic acid methyl ester

3-[(S)-7-bromo-2-oxo-5-pyridin-2-yl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-propionic acid methyl ester

Cat. No.: B13389274
M. Wt: 402.2 g/mol
InChI Key: PITXBYGUVDYTBQ-UHFFFAOYSA-N
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Description

3-[(S)-7-bromo-2-oxo-5-pyridin-2-yl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-propionic acid methyl ester is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This specific compound is characterized by its unique structure, which includes a bromine atom, a pyridine ring, and a propionic acid methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(S)-7-bromo-2-oxo-5-pyridin-2-yl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-propionic acid methyl ester typically involves multiple steps, including the formation of the benzodiazepine core, bromination, and esterification. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring and the benzodiazepine core.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-[(S)-7-bromo-2-oxo-5-pyridin-2-yl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-propionic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its efficacy and safety in treating various neurological disorders.

    Industry: The compound is used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 3-[(S)-7-bromo-2-oxo-5-pyridin-2-yl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-propionic acid methyl ester involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and resulting in various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the GABAergic system, which plays a crucial role in regulating anxiety and sleep.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar psychoactive properties.

    Lorazepam: Known for its use in treating anxiety and insomnia.

    Clonazepam: Used for its anticonvulsant properties.

Uniqueness

What sets 3-[(S)-7-bromo-2-oxo-5-pyridin-2-yl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-propionic acid methyl ester apart is its unique structure, which includes a bromine atom and a pyridine ring. These features may contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C18H16BrN3O3

Molecular Weight

402.2 g/mol

IUPAC Name

methyl 3-(7-bromo-2-oxo-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl)propanoate

InChI

InChI=1S/C18H16BrN3O3/c1-25-16(23)8-7-15-18(24)22-13-6-5-11(19)10-12(13)17(21-15)14-4-2-3-9-20-14/h2-6,9-10,15H,7-8H2,1H3,(H,22,24)

InChI Key

PITXBYGUVDYTBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=N3

Origin of Product

United States

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